molecular formula C14H18N2O2 B13236270 3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13236270
M. Wt: 246.30 g/mol
InChI Key: PEYTUFUZESRCLQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of isoindolones are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

Industrially, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindole
  • 3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindolin-1-one

Uniqueness

3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to similar compounds. The presence of the oxolan-2-yl group and the isoindolone core structure contribute to its unique properties.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

3-(aminomethyl)-2-(oxolan-2-ylmethyl)-3H-isoindol-1-one

InChI

InChI=1S/C14H18N2O2/c15-8-13-11-5-1-2-6-12(11)14(17)16(13)9-10-4-3-7-18-10/h1-2,5-6,10,13H,3-4,7-9,15H2

InChI Key

PEYTUFUZESRCLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=CC=CC=C3C2=O)CN

Origin of Product

United States

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